
Methyl 3-bromo-2-chloro-5-cyanobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-bromo-2-chloro-5-cyanobenzoate is an organic compound with the molecular formula C9H5BrClNO2. It is a derivative of benzoic acid, featuring bromine, chlorine, and cyano functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-chloro-5-cyanobenzoate typically involves the bromination and chlorination of a benzoic acid derivative, followed by esterification. One common method includes:
Chlorination: The addition of a chlorine atom using chlorine gas (Cl2) or other chlorinating agents.
Esterification: The final step involves converting the carboxylic acid group to a methyl ester using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Methyl 3-bromo-2-chloro-5-cyanobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl ester can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with new functional groups replacing bromine or chlorine.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
科学研究应用
Methyl 3-bromo-2-chloro-5-cyanobenzoate is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry: Used in the manufacture of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of Methyl 3-bromo-2-chloro-5-cyanobenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can participate in halogen bonding, while the cyano group can engage in hydrogen bonding or dipole-dipole interactions. These interactions can modulate the activity of biological targets, leading to various effects.
相似化合物的比较
Similar Compounds
- Methyl 3-chloro-5-cyanobenzoate
- Methyl 2-bromo-5-cyanobenzoate
- Methyl 3-bromo-2-chloro-5-methylbenzoate
Uniqueness
Methyl 3-bromo-2-chloro-5-cyanobenzoate is unique due to the specific combination of bromine, chlorine, and cyano groups on the benzoate structure. This combination imparts distinct reactivity and interaction profiles compared to other similar compounds.
属性
分子式 |
C9H5BrClNO2 |
|---|---|
分子量 |
274.50 g/mol |
IUPAC 名称 |
methyl 3-bromo-2-chloro-5-cyanobenzoate |
InChI |
InChI=1S/C9H5BrClNO2/c1-14-9(13)6-2-5(4-12)3-7(10)8(6)11/h2-3H,1H3 |
InChI 键 |
NHQILOOEAJAILT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=CC(=C1)C#N)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


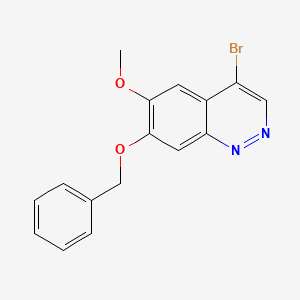


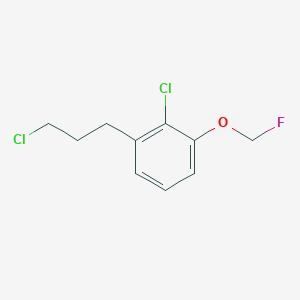
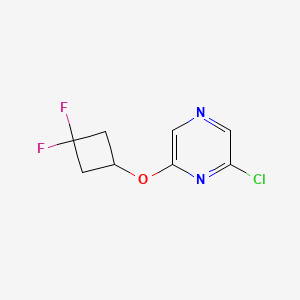
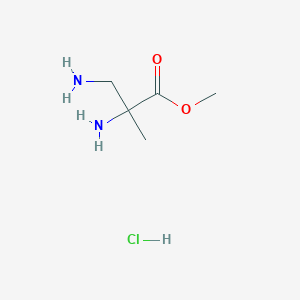

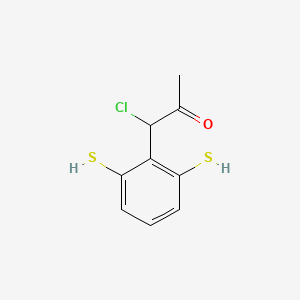




![1-[(2R,3R,4R,5R)-5-(azidomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14035799.png)

